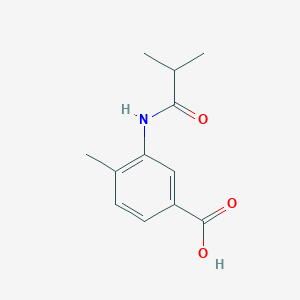

3-(Isobutyrylamino)-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

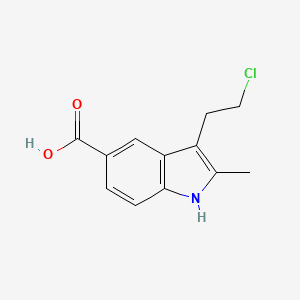

3-(Isobutyrylamino)-4-methylbenzoic acid, abbreviated as IBA, is an organic compound belonging to the carboxylic acid family. It is an important building block in organic synthesis and used in various scientific research applications. IBA is a white solid with a pungent odor and is soluble in water, alcohols, and most organic solvents.

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

3-(Isobutyrylamino)-4-methylbenzoic acid is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of Dabigatran Etexilate, a notable anticoagulant medication. The synthesis process includes a series of chemical reactions involving 4-methylamino-3-nitrobenzoic acid and other compounds, resulting in Dabigatran Etexilate with a yield of about 40% (Chen Guohua, 2013).

Role in Organic and Medicinal Chemistry

The compound plays a significant role in organic and medicinal chemistry. For instance, it is used in the synthesis of novel compounds with potential therapeutic properties. Studies have reported the synthesis of new isoprenyl phenyl ether compounds from Mangrove fungus, indicating potential antibacterial and antifungal activities (C. Shao et al., 2007).

Thermodynamics and Solubility Studies

Research has also explored the thermodynamics of sublimation, fusion, vaporization, and solubility of related benzoic acid compounds. This includes studying the temperature dependencies of vapor pressures and melting temperatures, which are crucial for understanding the physical properties and stability of these compounds (K. Zherikova et al., 2016).

Application in Polymer and Material Science

In polymer and material science, derivatives of 3-(Isobutyrylamino)-4-methylbenzoic acid have been used in the development of new materials. For example, research on compounds with 3-methylbenzoic acid, a structurally related compound, has led to the synthesis of polymers with unique structural and luminescent properties (Chen Xiang, 2011).

Mécanisme D'action

Target of Action

It’s known that similar compounds play a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound could participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Compounds with similar structures have been found to influence amino acid and short-chain fatty acid metabolism pathways .

Pharmacokinetics

Therapeutic peptides, which are structurally similar, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antiaging effects .

Action Environment

The success of similar compounds in reactions like the suzuki–miyaura cross-coupling is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

4-methyl-3-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7(2)11(14)13-10-6-9(12(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNJBNSCALFBTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588182 |

Source

|

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-46-9 |

Source

|

| Record name | 4-Methyl-3-(2-methylpropanamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-5-azaspiro[2.4]heptane](/img/structure/B1367834.png)

![Tert-butyl 4-[3-cyano-6-(pyrazin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1367844.png)

![Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate](/img/structure/B1367847.png)

![N-[(1-aminocyclopentyl)methyl]acetamide](/img/structure/B1367851.png)

![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)

![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)

![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)